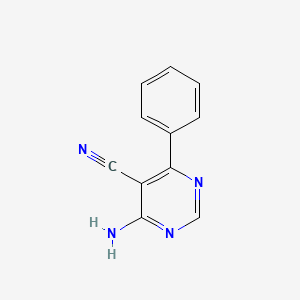

4-Amino-6-phenylpyrimidine-5-carbonitrile

Description

Properties

CAS No. |

19796-49-7 |

|---|---|

Molecular Formula |

C11H8N4 |

Molecular Weight |

196.21 g/mol |

IUPAC Name |

4-amino-6-phenylpyrimidine-5-carbonitrile |

InChI |

InChI=1S/C11H8N4/c12-6-9-10(14-7-15-11(9)13)8-4-2-1-3-5-8/h1-5,7H,(H2,13,14,15) |

InChI Key |

BJYABIWEHPPBMS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=NC=N2)N)C#N |

Origin of Product |

United States |

Scientific Research Applications

4-Amino-6-phenylpyrimidine-5-carbonitrile has found applications in various fields of scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Derivatives of this compound have been investigated for their therapeutic potential in treating various diseases, including cancer and bacterial infections.

Industry: It is used in the development of new materials and chemical processes, contributing to advancements in material science and industrial chemistry.

Mechanism of Action

The mechanism by which 4-Amino-6-phenylpyrimidine-5-carbonitrile exerts its effects depends on its specific derivatives and applications. For example, in anticancer applications, derivatives of this compound may act as tyrosine kinase inhibitors, interfering with the signaling pathways that promote cancer cell growth. The molecular targets and pathways involved can vary, but often include enzymes and receptors critical to cellular functions.

Comparison with Similar Compounds

Trends :

- Halogenated substituents (e.g., 4-Bromophenyl in 4j) increase molecular weight and melting points due to enhanced van der Waals interactions.

- Electron-donating groups (e.g., dimethylamino in 4f) reduce crystallinity, lowering melting points compared to electron-withdrawing substituents.

Spectral Characteristics

- IR Spectroscopy: Nitrile (CN) stretches: ~2212–2214 cm⁻¹ across analogs .

- ¹H-NMR :

- Mass Spectrometry :

- Parent ion (M⁺) observed in all analogs, with fragmentation patterns confirming substituent loss (e.g., 4c: m/z 286 (M⁺, 100%)) .

Biological Activity

4-Amino-6-phenylpyrimidine-5-carbonitrile is a pyrimidine derivative that has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and antiviral properties. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound, supported by various studies and data.

Synthesis

The synthesis of this compound typically involves the reaction of malononitrile with appropriate aldehydes or other reagents under specific conditions. For example, one method includes the reaction of 2-(butylthio)-4-chloro-6-phenylpyrimidine-5-carbonitrile with malononitrile in the presence of catalysts like ammonium chloride at elevated temperatures .

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial potential of this compound derivatives. The compound has shown efficacy against various bacterial strains and fungi:

In one study, derivatives with chloro, fluoro, and bromo substituents displayed significant antibacterial and antifungal activities, outperforming standard drugs like ciprofloxacin and fluconazole .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Research indicates that certain derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways critical to cancer cell proliferation.

Molecular docking studies have provided insights into the interaction of this compound with target proteins. For instance, docking studies revealed strong binding affinities with dihydrofolate reductase (DHFR) from both human and bacterial sources, suggesting a potential mechanism for its antimicrobial effects . The binding affinities were quantitatively assessed using docking scores, which indicated that compounds like 3b and 3f had favorable interactions compared to reference ligands.

Case Studies

- Antimycobacterial Study : A study focused on the synthesis and biological evaluation of novel derivatives against Mycobacterium tuberculosis showed that specific substitutions on the pyrimidine ring enhanced potency against the H37Rv strain. Molecular docking with InhA (a key enzyme in mycobacterial fatty acid synthesis) confirmed the binding efficacy of these compounds .

- Antibacterial Efficacy : Another investigation assessed the antibacterial activity of synthesized derivatives against both Gram-positive and Gram-negative bacteria. The results indicated that certain modifications significantly increased their effectiveness compared to traditional antibiotics .

Chemical Reactions Analysis

Multicomponent Cyclocondensation

The compound is synthesized via one-pot reactions involving:

-

Benzaldehyde (or substituted aldehydes)

-

Malononitrile

-

Formamidine hydrochloride or thiourea derivatives

Key conditions :

| Catalyst | Solvent | Temperature | Yield (%) | Source |

|---|---|---|---|---|

| NH₄Cl | Water/Ethanol | Reflux | 72–81 | |

| P₂O₅ | Ethanol | Reflux | 85–93 | |

| Bone char-SO₃H | Solvent-free | 80°C | 89 |

Mechanism :

-

Knoevenagel condensation forms benzylidenemalononitrile.

-

Michael addition with amidine derivatives.

-

Cyclization and aromatization to yield the pyrimidine core .

Nucleophilic Substitution at C4-Amino Group

The amino group undergoes:

-

Schiff base formation with aromatic aldehydes:

Conditions : Microwave irradiation (300W, 50 min), yields 72–81% .

-

Acylation with acetylating agents (e.g., acetyl chloride):

Produces 4-acetamido derivatives, confirmed by (δ 2.58 ppm, COCH₃) .

Thioether Formation at C2 Position

VEGFR-2 Inhibitor Design

-

Intermediate 6 (4-[(3-acetylphenyl)amino]-2-(methylthio)-6-phenylpyrimidine-5-carbonitrile):

Comparative binding affinities :

| Compound | ΔG (kcal mol⁻¹) | Reference Drug (Sorafenib) |

|---|---|---|

| 6 | -8.95 | -8.70 |

| 12a | -9.36 | -8.70 |

Eco-Friendly Catalysts

-

Bone char-SO₃H : Recyclable for 5 cycles without activity loss .

-

P₂O₅ : Eliminates toxic byproducts in thiourea condensations .

Spectroscopic Profiles

| Derivative | IR (cm⁻¹) | (δ, ppm) |

|---|---|---|

| 4-Acetamido derivative | 2212 (CN), 1641 (C=N) | 2.58 (COCH₃), 7.52–8.41 (Ar–H) |

| Schiff base | 1611 (C=N) | 7.76–8.57 (Ar–H), 3.85 (OCH₃) |

Q & A

Q. Basic

- IR Spectroscopy : NH₂ stretches (3329–3478 cm⁻¹), C≡N (2212 cm⁻¹), and C=N (1616–1641 cm⁻¹) .

- NMR :

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 302 for M⁺) and fragmentation patterns (e.g., loss of aryl groups) .

How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Q. Advanced

- X-ray Crystallography : Use SHELXL for refinement to confirm bond lengths/angles and resolve ambiguities in NH₂ or nitrile positioning .

- 2D NMR : HSQC and HMBC to assign overlapping aromatic/amine signals (e.g., distinguishing NH₂ from aryl protons) .

- DFT Calculations : Validate experimental IR/NMR data by comparing with computed spectra .

What strategies improve reaction yields in the synthesis of derivatives with substituted aryl groups?

Q. Advanced

Q. Advanced

- Electron-Withdrawing Groups (e.g., Cl, Br): Increase electrophilicity at C5, enhancing reactivity in nucleophilic substitutions.

- Electron-Donating Groups (e.g., N(CH₃)₂): Stabilize intermediates, improving yields in cyclocondensation .

- Biological Impact : Chloro and bromo derivatives show enhanced antimicrobial activity due to increased lipophilicity .

What crystallographic challenges arise in resolving the structure of this compound, and how are they addressed?

Q. Basic

Q. Advanced

- Twinning : Use TWINLAW in SHELXL to model pseudo-merohedral twinning .

- Disorder : Apply PART instructions to model disordered aryl rings .

How can computational methods predict the thermodynamic stability of this compound?

Q. Advanced

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., DMSO vs. water) on stability .

- Thermogravimetric Analysis (TGA) : Correlate experimental decomposition temperatures (e.g., 220–240°C) with DFT-calculated bond dissociation energies .

What are common impurities in synthesized batches, and how are they identified?

Q. Basic

- Byproducts : Unreacted malononitrile (detected via IR at 2250 cm⁻¹) or dimerized intermediates.

- Chromatography : HPLC with C18 columns (acetonitrile/water gradient) resolves nitrile-containing impurities .

How can derivatives be designed to enhance solubility for pharmacological testing?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.